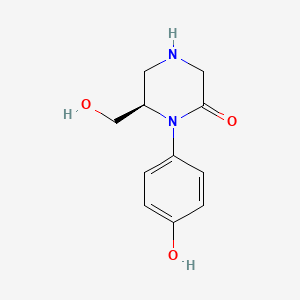

(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one

Descripción

Propiedades

IUPAC Name |

(6R)-6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSGXMVAGBXUID-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197305 | |

| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217608-77-9 | |

| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217608-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:

- Reactants : Hydroxymethyl-substituted amine and hydroxyphenyl-substituted ketone.

- Reaction Mechanism : The precursors undergo cyclization to form the piperazine ring.

- Catalysts : Palladium or ruthenium complexes are often employed to facilitate the cyclization process.

Example Reaction Protocol

The reaction can be summarized as follows:

- Step 1 : Combine hydroxymethyl-substituted amine and hydroxyphenyl-substituted ketone in a suitable solvent (e.g., methoxyethanol).

- Step 2 : Add a palladium catalyst to initiate cyclization.

- Step 3 : Maintain temperature between 70°C and 80°C for optimal reaction kinetics.

- Step 4 : Monitor the reaction progress using thin-layer chromatography (TLC) until complete conversion is achieved.

| Parameter | Value/Condition |

|---|---|

| Temperature | 70°C - 80°C |

| Solvent | Methoxyethanol |

| Catalyst | Palladium (5% on charcoal) |

| Monitoring Technique | TLC |

Industrial Production Methods

Large-Scale Synthesis

Industrial production methods adapt laboratory-scale processes for higher efficiency and yield:

- Continuous Flow Reactors : Used to maintain consistent reaction conditions over extended periods.

- Enhanced Catalytic Systems : Incorporate advanced palladium or ruthenium catalysts to improve conversion rates.

- Optimization Parameters :

- Temperature and pressure controls.

- Solvent choice tailored for scalability.

Example Industrial Protocol

A typical industrial preparation method may include:

- Reactants Loading : Introduce hydroxymethyl-substituted amine and hydroxyphenyl ketone into a continuous flow reactor.

- Catalyst Addition : Palladium catalyst is added in controlled amounts.

- Reaction Monitoring : Utilize automated systems to track progress via spectroscopy or chromatography.

| Industrial Parameter | Condition/Technique |

|---|---|

| Reactor Type | Continuous Flow Reactor |

| Catalyst | Palladium Complex |

| Monitoring | Automated Chromatography |

Advanced Preparation Techniques

Alternative Reduction Pathways

Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) have been explored for precursor modification:

- Reduction Step : Converts intermediate compounds into desired piperazine derivatives.

- Advantages :

- High selectivity for chiral centers.

- Reduced reaction times.

Use of Substituted Ethylenediamine

An alternative involves reacting substituted ethylenediamines with esters to yield intermediate dehydropiperazine derivatives, which are subsequently reduced to form the target compound.

Análisis De Reacciones Químicas

Types of Reactions

®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group in the piperazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a hydroxymethyl group and a 4-hydroxyphenyl moiety, which enhance its interaction potential with biological targets. The molecular formula is , with a CAS number of 1890186-93-2. Its structural attributes contribute to its diverse applications in drug development and cosmetic formulations.

Pharmacological Properties

(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one exhibits various biological activities that make it a candidate for drug development:

- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.

- Anticancer Potential : Its structural similarity to selective estrogen receptor modulators (SERMs) suggests potential use in breast cancer therapies, as demonstrated in studies where modifications led to enhanced potency against estrogen-dependent tumors .

- Neuroprotective Effects : The compound may also exhibit protective effects on neuronal cells, warranting further investigation into its neuroprotective capabilities.

Case Studies

- A study investigating the binding affinity of this compound to serotonin receptors indicated promising results for its use as an antidepressant agent .

- Another research effort focused on its potential as a SERM, where derivatives demonstrated significant inhibition of estrogen receptor activity in vitro .

Cosmetic Applications

The compound's properties extend beyond pharmacology; it is also being explored for use in cosmetic formulations due to its skin benefits:

- Antioxidant Properties : The hydroxyl groups present in the molecule may confer antioxidant effects, which are beneficial for skin health.

- Moisturizing Effects : Its ability to enhance skin hydration makes it suitable for inclusion in topical formulations aimed at improving skin texture and appearance.

Research Findings

A comparative analysis of similar compounds highlighted the unique attributes of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)piperazine | Similar phenolic group | Antidepressant effects |

| 1-(3,4-Dimethoxyphenyl)piperazine | Methoxy substitutions | Enhanced lipophilicity |

| 4-(2-Hydroxyethyl)piperazine | Hydroxyethyl side chain | Potential use in drug delivery |

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological properties compared to structurally similar compounds.

Mecanismo De Acción

The mechanism of action of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperazin-2-one Derivatives

Key Observations:

Substituent Diversity :

- The target compound’s hydroxymethyl and 4-hydroxyphenyl groups contrast with EVO’s t-butoxymethyl and trifluorophenyl moieties, which enhance metabolic stability and target affinity .

- CVC’s tetrahydrobenzoazocine carboxamide core suggests a distinct mechanism compared to simpler piperazin-2-ones .

Synthetic Complexity: EVO and CVC require multi-step syntheses with specialized reagents (e.g., Boc-protected amino acids) , whereas the chlorophenyl derivative in uses simpler alkylation .

Biological Activity: The chlorophenyl derivative in demonstrated cytotoxicity against cancer cell lines (HT-29, A549) with moderate selectivity (IC₅₀ ~10 μM), highlighting the role of halogenated aryl groups in anticancer activity . No direct pharmacological data are available for this compound, but its hydroxyphenyl group may confer antioxidant or estrogen receptor-binding properties, as seen in similar phenolic compounds .

Pharmacological Potential and Limitations

- Stereochemical Influence : The (R)-configuration of the hydroxymethyl group could enhance target specificity compared to racemic mixtures, as seen in enantioselective drug candidates .

- Solubility and Bioavailability : Hydroxyl groups may improve aqueous solubility but could reduce membrane permeability, necessitating prodrug strategies .

- Comparative Gaps : Unlike EVO and CVC, which are advanced candidates for metabolic and fibrotic diseases , the target compound requires further evaluation for specific therapeutic applications.

Actividad Biológica

(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is a piperazine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both hydroxymethyl and hydroxyphenyl groups, is part of a class known for diverse pharmacological properties. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula for this compound is . The compound features a piperazine ring substituted with a hydroxymethyl group at the 6-position and a hydroxyphenyl group at the 1-position. The synthesis typically involves cyclization reactions between hydroxymethyl-substituted amines and hydroxyphenyl-substituted ketones, often facilitated by catalysts such as palladium or ruthenium complexes .

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound's structure enhances its interaction with microbial targets .

Anticancer Activity

Piperazine derivatives have been explored for their anticancer potential. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell viability in cancer cell lines. Specifically, studies have demonstrated that modifications in the piperazine structure can lead to enhanced potency against ovarian cancer cells .

Neuropharmacological Effects

The compound's structural attributes may also contribute to neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The presence of the hydroxyphenyl group is believed to facilitate binding to serotonin receptors, which could be relevant for developing antidepressant or anxiolytic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies suggest that:

- Hydroxymethyl Group : Enhances solubility and bioavailability.

- Hydroxyphenyl Moiety : Increases binding affinity to biological targets due to hydrogen bonding interactions.

Table 1 summarizes key findings from SAR studies involving related piperazine derivatives:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | Effective against E. coli |

| Compound B | Anticancer | 31.5 | Inhibits OVCAR-3 cell viability |

| Compound C | Neuropharmacological | 0.84 | Selective for serotonin receptors |

Case Studies

Several case studies have investigated the biological activity of this compound and related compounds:

- Antimicrobial Study : A comparative analysis revealed that this compound exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that modifications in the piperazine ring could lead to significant variations in cytotoxicity, with some analogs showing IC50 values below 10 µM against ovarian cancer cells .

- Neuropharmacological Assessment : Behavioral studies in animal models indicated that compounds with similar structures exhibited anxiolytic effects, supporting further exploration of this compound for neurological applications .

Q & A

Q. What are the recommended synthetic routes for (R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one, considering its chiral centers?

- Methodological Answer : The synthesis of chiral piperazin-2-one derivatives often involves enantioselective catalysis or resolution techniques. For example, enantioselective decarboxylative allylic alkylation (DAAA) using palladium catalysts can introduce chiral centers with high enantiomeric excess (ee) . Additionally, tartrate salts (e.g., L-tartrate) are employed to stabilize chiral intermediates, as seen in the synthesis of structurally related evogliptin derivatives . Key steps include:

Protection of hydroxyl groups to prevent side reactions.

Use of chiral auxiliaries or catalysts to control stereochemistry.

Final deprotection and purification via column chromatography or recrystallization.

Q. How can reaction conditions be optimized to achieve high yield and enantiomeric purity?

- Methodological Answer : Optimize parameters such as temperature, solvent polarity, and catalyst loading. For instance:

- Temperature : Lower temperatures (0–25°C) reduce racemization in chiral intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for piperazin-2-one cyclization .

- Catalyst : Pd-based catalysts with chiral ligands (e.g., PHOX ligands) improve ee values in allylic alkylation .

- Monitoring : Use chiral HPLC or NMR with chiral shift reagents to track enantiomeric purity during synthesis .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to assign protons and carbons, focusing on the hydroxymethyl (-CHOH) and aromatic regions .

- IR : Confirm hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches.

- X-ray Crystallography : Resolve absolute configuration using single-crystal data. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are typical for piperazin-2-one derivatives .

Q. What are the stability and recommended storage conditions for this compound?

- Methodological Answer : Stability studies indicate:

- Storage : Store at -20°C in airtight containers under inert gas (N or Ar) to prevent oxidation of the hydroxyphenyl group .

- Degradation : Monitor for hydrolysis of the piperazin-2-one ring under acidic/basic conditions via TLC or HPLC .

- Compatibility : Avoid oxidizers (e.g., peroxides) and moisture-sensitive environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Address discrepancies using:

- Dose-Response Analysis : Compare EC values across in vitro (e.g., Factor Xa inhibition assays) and in vivo models (e.g., thrombosis prevention in rodents) .

- Metabolic Stability : Assess hepatic microsomal stability to identify species-specific differences in pharmacokinetics .

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for chiral resolution and absolute configuration determination?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers .

- X-ray Anomalous Dispersion : Determine absolute configuration via crystallographic data with Cu Kα radiation .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT methods) for stereochemical assignment .

Q. How should researchers evaluate the biological activity of this compound in vitro versus in vivo?

- Methodological Answer :

- In Vitro :

Enzyme Assays : Measure IC against target enzymes (e.g., Factor Xa) using fluorogenic substrates .

Cell-Based Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., α-SMA expression in fibrosis models) .

- In Vivo :

Disease Models : Use HFD-induced diabetic mice for metabolic studies or thrombosis models for cardiovascular applications .

Pharmacokinetics : Conduct bioavailability studies with LC-MS/MS quantification of plasma concentrations .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes in Factor Xa or other targets .

- QM/MM Calculations : Analyze transition states for piperazin-2-one ring formation or hydrolysis .

- ADMET Prediction : Employ SwissADME or ADMETLab to optimize logP, solubility, and CYP450 inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.